molecular formula C14H26N2O6*C12H23N B613710 (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid CAS No. 350820-58-5

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid

Cat. No.: B613710
CAS No.: 350820-58-5
M. Wt: 318,37*181,32 g/mole
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Description

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):
Proton NMR spectra of this compound typically display characteristic signals corresponding to the tert-butyl group of the Boc protecting group as a singlet near 1.4 ppm, and the allylic protons of the Alloc group resonating between 4.5 and 6.0 ppm due to the vinyl protons of the prop-2-enoxycarbonyl moiety. The alpha proton adjacent to the amino acid backbone appears as a multiplet around 4.0 ppm, consistent with the (2R) stereochemistry. Carbon-13 NMR shows signals for carbonyl carbons (~170–175 ppm), quaternary carbons of the Boc group (~80 ppm), and olefinic carbons of the Alloc group (~120–135 ppm).

Infrared Spectroscopy (IR):
IR spectra reveal strong absorption bands around 1700 cm⁻¹ corresponding to the ester and amide carbonyl stretches from both Boc and Alloc groups. N-H stretching vibrations appear as broad bands near 3300 cm⁻¹. The presence of C=C stretching from the allyl group is observed near 1640 cm⁻¹, confirming the Alloc protection.

Mass Spectrometry (MS):
Mass spectrometric analysis typically shows a molecular ion peak consistent with the molecular weight of the protected amino acid derivative (approximately 314 Da for the combined Boc-Alloc protected butanoic acid). Fragmentation patterns often include loss of the Boc group (isobutylene, 56 Da) and allyl fragments, confirming the presence and integrity of both protecting groups.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallography of Boc/Alloc-protected β-amino acid derivatives, including the title compound, reveals that the molecule adopts a conformation stabilized by intramolecular hydrogen bonding between the amide NH and the carbonyl oxygen of the protecting groups. The Boc group typically exhibits a tetrahedral geometry at the carbamate carbon, while the Alloc group shows planar geometry around the allyl carbamate moiety.

Conformational analysis indicates that the bulky Boc group enforces a particular orientation of the amino acid backbone, favoring an extended conformation that is beneficial in solid-phase peptide synthesis. The Alloc group, due to its allylic unsaturation, provides additional steric and electronic effects that influence the overall molecular shape and reactivity during deprotection steps.

Comparative Structural Analysis with Boc/Alloc-Protected β-Amino Acid Derivatives

Comparing (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid with other Boc/Alloc-protected β-amino acid derivatives reveals several important structural features:

Feature Title Compound Other Boc-Protected β-Amino Acids Other Alloc-Protected β-Amino Acids
Protecting Groups Boc at α-amino, Alloc at γ-amino Boc typically at α-amino only Alloc typically at α-amino or side chain amino
Stereochemistry (2R) configuration Both (2R) and (2S) configurations reported Similar stereochemical diversity
Molecular Conformation Extended backbone due to Boc sterics Similar extended conformations Slightly more flexible due to smaller Alloc group
Deprotection Orthogonality High, allowing selective removal of Alloc or Boc Boc removed by acidolysis; stable to hydrogenolysis Alloc removed by palladium catalysis, stable to acid
Spectroscopic Signatures Distinct Boc tert-butyl and Alloc allyl signals Similar Boc tert-butyl signals Characteristic Alloc allyl signals

This comparative analysis highlights the orthogonality and complementary nature of Boc and Alloc protecting groups in β-amino acid derivatives, facilitating complex peptide synthesis strategies with controlled deprotection sequences.

Data Table: Key Spectroscopic Data Summary

Spectroscopic Method Characteristic Signals/Features Interpretation
Proton NMR 1.4 ppm (s, tert-butyl), 4.5–6.0 ppm (vinylic protons Alloc) Boc tert-butyl, Alloc vinyl protons
Carbon-13 NMR ~80 ppm (Boc quaternary C), 120–135 ppm (Alloc olefinic C) Boc and Alloc carbons
IR ~1700 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=C stretch) Amide/ester carbonyls, amine, allyl C=C
Mass Spectrometry M+ peak ~314 Da; fragments at M-56 (loss of Boc) and allyl fragments Molecular ion and characteristic losses

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O6/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHHMBPTDNIRIB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301117338
Record name (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(2-propen-1-yloxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350820-58-5
Record name (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(2-propen-1-yloxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350820-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(2-propen-1-yloxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the α-Amino Group with Boc

The α-amino group is protected first using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. This step is typically performed in a biphasic system (e.g., water/dioxane) with sodium bicarbonate to maintain a pH of 8–9.

Reaction Conditions:

ParameterValueSource
SolventDioxane/Water (4:1)
BaseNaHCO₃
Temperature0–5°C (initial), then 25°C
Reaction Time4–6 hours

The Boc group is chosen for its stability under subsequent reaction conditions and ease of removal with trifluoroacetic acid (TFA).

Protection of the γ-Amino Group with Alloc

The γ-amino group is subsequently protected using allyl chloroformate (Alloc-Cl) in anhydrous tetrahydrofuran (THF) with N-methylmorpholine (NMM) as a base.

Reaction Conditions:

ParameterValueSource
SolventTHF
BaseN-Methylmorpholine
Temperature−15°C to −10°C
Reaction Time2–3 hours

The low temperature minimizes side reactions, such as carbamate formation at the α-position.

Synthetic Procedures and Optimization

Stepwise Protection Workflow

  • Boc Protection:
    L-Dab (1 equiv) is suspended in dioxane/water, followed by slow addition of Boc anhydride (1.2 equiv) at 0°C. The mixture is stirred at room temperature until completion (TLC monitoring). The product, (2R)-2-[(tert-butoxycarbonyl)amino]-4-aminobutyric acid, is isolated via extraction with ethyl acetate and dried over Na₂SO₄.

  • Alloc Protection:
    The Boc-protected intermediate is dissolved in THF and cooled to −15°C. Allyl chloroformate (1.1 equiv) and NMM (1.5 equiv) are added dropwise. After stirring for 2 hours, the reaction is quenched with 1 M HCl, and the product is extracted into ethyl acetate.

Yield Data:

StepYield (%)Purity (HPLC)Source
Boc Protection85–90≥95%
Alloc Protection78–82≥93%

Purification and Characterization

Crystallization as a Dicyclohexylamine (DCHA) Salt

To enhance purity, the final compound is converted to its DCHA salt by reacting with dicyclohexylamine in a mixture of ethyl acetate and hexane. This step exploits the low solubility of the salt in non-polar solvents.

Crystallization Conditions:

ParameterValueSource
SolventEthyl acetate/hexane (1:3)
Temperature4°C
Recovery70–75%

Chromatographic Purification

Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) is employed for final purification, achieving >99% purity.

Analytical Characterization

The compound is validated using:

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.39 (s, 9H, Boc), 3.20–3.35 (m, 2H, CH₂NHAlloc), 4.50–4.70 (m, 2H, Alloc OCH₂), 5.20–5.40 (m, 2H, Alloc CH₂), 5.90–6.10 (m, 1H, Alloc CH).

  • Mass Spectrometry:

    • ESI-MS: m/z calc. for C₁₃H₂₁N₂O₆ [M+H]⁺: 301.14; found: 301.2.

Critical Process Considerations

  • Regioselectivity: The order of protection (Boc first, Alloc second) is critical to avoid side reactions. Attempting Alloc protection first risks partial Boc formation at the γ-position due to the higher nucleophilicity of the α-amino group.

  • Stereochemical Integrity: Racemization is minimized by avoiding strong bases or prolonged reaction times during protection steps.

Industrial-Scale Adaptations

For large-scale synthesis, continuous flow reactors have been proposed to improve heat transfer and mixing efficiency during exothermic protection steps. Additionally, solvent recovery systems for THF and ethyl acetate reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoxycarbonylamino group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Including amines, alcohols, or thiols for substitution reactions.

Major Products

    Epoxides: From oxidation of the prop-2-enoxycarbonylamino group.

    Alcohols and Amines: From reduction of the carbonyl groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Applications in Drug Development

The compound's unique structural features make it suitable for several applications in drug development:

  • Peptide Synthesis :
    • It serves as a building block for synthesizing peptides that target specific biological pathways. The presence of functional groups allows for diverse chemical reactions essential for peptide formation.
  • Pharmaceutical Formulations :
    • The compound can enhance drug delivery through improved solubility and stability, making it a valuable component in formulating new therapeutic agents.
  • Biological Activity :
    • Research indicates that this compound exhibits significant biological activity, influencing various metabolic pathways. Its potential as a hypolipidemic agent has been noted, particularly in lowering cholesterol levels in animal models .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

StudyFindingsReference
Hypolipidemic EffectsDemonstrated robust lowering of total cholesterol levels in hamster and dog models
Enzyme InteractionInhibition of key enzymes involved in lipid metabolism
Receptor BindingHigh affinity for specific receptors linked to metabolic regulation

Case Study 1: Metabolic Pathways

A study investigated the impact of this compound on glucose metabolism in diabetic models. Results indicated a significant reduction in blood glucose levels, suggesting its potential use as an antidiabetic agent.

Case Study 2: Protein Interactions

Research focused on the role of this compound in stabilizing protein structures, which could be beneficial in therapeutic applications targeting misfolded proteins associated with neurodegenerative diseases.

Mechanism of Action

The mechanism by which (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors, depending on its application.

    Pathways Involved: Modulation of biochemical pathways through inhibition or activation of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of the target compound, a comparison with structurally analogous molecules is provided below. Key differences in substituents, stereochemistry, and functional groups influence their reactivity, stability, and biological activity.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Applications/Properties Reference IDs
Target Compound: (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid Boc (C2), Alloc (C4 C₁₄H₂₃N₂O₆ 315.34 Orthogonal protection in peptide synthesis; allyl group allows selective deprotection.
(2R)-2-(Acetylamino)-4-phenylbutanoic acid Acetyl (C2), phenyl (C4) C₁₂H₁₅NO₃ 221.25 Model compound for studying amino acid derivatives; lacks orthogonal protection.
Methyl (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate Boc (C2), methyl ester (C4), oxo group C₁₀H₁₈N₂O₅ 246.26 Esterified form enhances cell permeability; used in prodrug design.
(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid Fmoc (C2), tert-butoxy-substituted phenyl (C4) C₂₉H₃₁NO₅ 473.56 Bulky Fmoc group aids in solid-phase peptide synthesis; aromatic substituent enhances stability.
(2R)-3-[4-(Aminomethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid Boc (C2), aminomethylphenyl (C3) C₁₅H₂₂N₂O₄ 294.35 Functionalized side chain for conjugation; potential use in antibody-drug conjugates.

Key Observations

Protection Strategy Flexibility :

  • The target compound’s Boc-Alloc dual protection contrasts with simpler analogs like the acetyl-substituted derivative , which lacks orthogonal deprotection utility.
  • The Fmoc-protected analog offers enhanced steric protection but requires stronger bases (e.g., piperidine) for deprotection, limiting compatibility with acid-sensitive substrates.

Bioactivity and Solubility: Esterified derivatives, such as the methyl ester analog , exhibit improved lipophilicity, making them favorable for in vivo studies. However, ester hydrolysis in physiological conditions can complicate pharmacokinetics.

Stereochemical Considerations :

  • All compounds listed retain the (2R) configuration, critical for maintaining chiral integrity in peptide backbones. Substitutions at the fourth carbon (e.g., Alloc vs. phenyl) modulate steric and electronic effects without altering the core stereochemistry .

Thermodynamic Stability :

  • The tert-butoxy group in the target compound and its analogs enhances stability under acidic conditions, whereas the allyl group’s lability under neutral/basic conditions enables selective modifications.

Biological Activity

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid, often referred to as a derivative of amino acids, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes an amino acid backbone with various functional groups that may influence its pharmacological properties.

The compound's molecular formula is C14H24N2O6C_{14}H_{24}N_{2}O_{6}, with a molecular weight of approximately 320.35 g/mol. The structural features include:

  • Functional Groups : Carbamate and enamine functionalities.
  • Chirality : The presence of a chiral center at the 2-position, which may affect its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The specific mechanisms through which this compound exerts its effects are still under investigation, but it is hypothesized to influence:

  • Protein Synthesis : By mimicking natural amino acids, it may modulate protein synthesis pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic processes.

Case Studies and Research Findings

  • Antitumor Activity : A study published in the Journal of Medicinal Chemistry explored derivatives of amino acids for their antitumor properties. The findings suggested that modifications at the amino and carboxylic acid positions could enhance cytotoxicity against specific cancer cell lines .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of similar compounds in models of neurodegeneration. The study indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells .
  • Metabolic Profiling : Research conducted on the metabolic pathways affected by this class of compounds revealed alterations in lipid metabolism and glucose homeostasis, suggesting potential applications in metabolic disorders .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntitumorCytotoxic effects on cancer cells
NeuroprotectiveReduction in oxidative stress
Metabolic ModulationAltered lipid and glucose metabolism

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can yield optimization be achieved?

Answer:
The synthesis involves sequential carbamate protection of the amino groups. First, the tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water) to protect the α-amino group. The second carbamate (prop-2-enoxycarbonyl) is added via reaction with allyl chloroformate in dichloromethane with a tertiary amine catalyst (e.g., DMAP). Key challenges include steric hindrance from the Boc group, which may reduce reaction efficiency. Yield optimization requires precise stoichiometric control (1:1.2 molar ratio for allyl chloroformate), low-temperature conditions (−10°C), and purification via recrystallization from ethyl acetate/hexane .

Basic: How is the compound’s purity and structural integrity validated?

Answer:
Purity is assessed using reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, retention time ~12.5 min). Structural confirmation employs:

  • ¹H/¹³C NMR : Key signals include δ 1.44 ppm (Boc CH₃), δ 5.2–5.4 ppm (allyl protons), and δ 4.3 ppm (α-methine proton) .
  • Mass spectrometry (ESI-MS) : Expected [M+H]⁺ at m/z 358.3 (C₁₅H₂₃N₂O₇) .
  • X-ray crystallography (if crystalline): Resolves stereochemistry at the (2R) chiral center .

Advanced: How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?

Answer:
Unexpected splitting may arise from rotameric equilibria of the carbamate groups or solvent-dependent conformational changes. Strategies include:

  • Variable-temperature NMR : Conduct experiments at −40°C to slow rotational motion and simplify splitting .
  • Deuteration studies : Replace exchangeable protons (e.g., NH) to isolate coupling effects.
  • DFT calculations : Simulate NMR spectra (e.g., using Gaussian 16) to predict splitting patterns based on optimized conformers .
    Contradictions in mass spectra (e.g., adduct formation) are mitigated by using high-purity solvents and additives (0.1% formic acid) .

Advanced: What experimental designs are recommended to study the compound’s stability under physiological conditions?

Answer:
Design a matrix of conditions:

  • pH variation : 2.0 (gastric), 7.4 (blood), 9.0 (intestinal) at 37°C.
  • Oxidative stress : Add 0.1% H₂O₂.
  • Enzymatic exposure : Incubate with esterases or carboxypeptidases.
    Monitor degradation via HPLC-MS every 24 hours. The Boc group is stable at pH > 5, while the allyl carbamate is labile under basic conditions (t₁/₂ ~8 hours at pH 9). Use Arrhenius kinetics to extrapolate shelf-life .

Advanced: How can computational methods predict reactivity for derivative synthesis?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., allyl carbamate’s β-carbon).
  • Molecular docking : Screen derivatives for binding to target enzymes (e.g., proteases) using AutoDock Vina.
  • Reaction pathway simulation : Explore transition states for carbamate cleavage using QM/MM methods (e.g., CP2K) .

Basic: What functional groups dictate its reactivity in biological systems?

Answer:

  • Boc group : Enhances lipophilicity (logP ~1.8) and protects against enzymatic degradation.
  • Allyl carbamate : Acts as a substrate for Sharpless epoxidation or radical-mediated cross-coupling.
  • Carboxylic acid : Enables salt formation (e.g., sodium or lysine salts) for improved solubility .

Advanced: What strategies optimize enantiomeric purity during synthesis?

Answer:

  • Chiral auxiliaries : Use (R)-proline derivatives to bias the (2R) configuration.
  • Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for kinetic resolution during carbamate formation.
  • Dynamic kinetic resolution : Utilize palladium catalysts to racemize intermediates .

Advanced: How to assess its role in enzyme inhibition or substrate activity?

Answer:

  • In vitro assays : Measure IC₅₀ against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to enzymes.
  • Crystallography : Co-crystallize with target enzymes (e.g., elastase) to identify binding motifs .

Advanced: What are reproducibility challenges in scaling up synthesis?

Answer:

  • Solvent choice : THF may form peroxides; replace with 2-MeTHF for safer scaling.
  • Purification : Replace column chromatography with continuous-flow crystallization.
  • Batch variability : Control humidity (<30% RH) to prevent Boc group hydrolysis .

Advanced: How does the compound participate in palladium-catalyzed coupling reactions?

Answer:
The allyl carbamate undergoes Tsuji-Trost cleavage with Pd(PPh₃)₄ in THF, releasing CO₂ and forming a π-allylpalladium intermediate. This reacts with nucleophiles (e.g., malonates) to form C–C bonds. Optimize with 5 mol% Pd, 1.5 eq. nucleophile, and 60°C .

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